molecular formula C9H7BrN2O2 B1383199 methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1352394-92-3

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No. B1383199
CAS RN: 1352394-92-3
M. Wt: 255.07 g/mol
InChI Key: ZBVFJIIREJEXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” has a molecular weight of 255.068 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis of Tyrosine Kinase Inhibitors

This compound is used as a chemical reagent in the synthesis of tyrosine kinase inhibitors . These inhibitors are a class of drugs that target specific enzymes involved in cell growth and division, and are commonly used in the treatment of cancer.

Building Block for Substituted Azaindole Products

“4-Bromo-7-azaindole-6-carboxylic acid methyl ester” serves as a crucial organic intermediate that is utilized as a building block for the synthesis of substituted azaindole products . Azaindoles are known for their diverse range of biological activities, including anticancer, antiviral, and antibacterial properties.

Anticancer Activity

Indole derivatives, such as this compound, have been recognized for their potential in drug discovery due to their significant biological activities. They have been applied in the treatment of various kinds of cancer .

Antiviral and Antibacterial Properties

The azaindole core is associated with compounds that exhibit antiviral and antibacterial properties, making it valuable in the development of treatments against infectious diseases .

Biological Activity Research

Researchers have been investigating the biological activity of pyrrolopyridine derivatives, which may include compounds like “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate”. These studies focus on understanding their efficacy in reducing blood glucose levels and treating disorders such as diabetes .

Drug Discovery and Development

The compound’s structure is integral to the design and synthesis of novel drugs, particularly those targeting specific biochemical pathways or cellular mechanisms .

Chemical Synthesis Research

The compound is also used in various chemical synthesis research projects to develop new synthetic methods or improve existing ones for azaindole core units .

Pharmaceutical Applications

Due to its biochemical properties, this compound may be used in pharmaceutical applications involving the development of new medications or therapeutic agents .

ChemicalBook - 4-Bromo-7-azaindole: properties, applications and safety ChemicalBook - 4-Bromo-7-azaindole | 348640-06-2 MDPI - An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine RSC Publishing - Synthesis of indole derivatives as prevalent moieties present in natural products RSC Publishing - Recent developments in the synthesis of azaindoles from pyridine and pyrazines De Gruyter - Scalable synthesis and properties of 7-methyl- 4-azaindole

Safety And Hazards

While specific safety and hazards information for “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is not available, similar compounds like 6-Bromo-1H-pyrrolo[3,2-b]pyridine have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFJIIREJEXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 4
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.